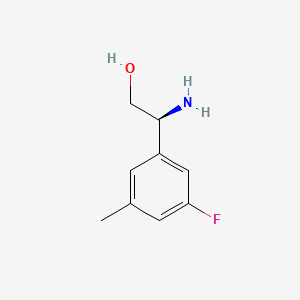

(s)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol

Beschreibung

(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with fluorine at the 3-position and a methyl group at the 5-position, attached to an ethanolamine backbone. For instance, describes the use of (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol as a building block in proteolysis-targeting chimeras (PROTACs), highlighting the utility of similar amino alcohols in medicinal chemistry . Additionally, commercial availability of related compounds (e.g., ) underscores their importance as intermediates in targeted therapies .

Eigenschaften

Molekularformel |

C9H12FNO |

|---|---|

Molekulargewicht |

169.20 g/mol |

IUPAC-Name |

(2S)-2-amino-2-(3-fluoro-5-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |

InChI-Schlüssel |

QPXVEPZGDPSEIL-SECBINFHSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1)F)[C@@H](CO)N |

Kanonische SMILES |

CC1=CC(=CC(=C1)F)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enantioselective Synthesis via Cross-Coupling and Fluorination

Recent advances have demonstrated more sophisticated synthetic routes to enantiopure fluorinated amino alcohols, including (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol, through multi-step processes involving:

Liebeskind–Srogl Cross-Coupling Reaction:

This method constructs the ketonic precursor under neutral or slightly acidic conditions, which is essential to maintain the integrity of sensitive fluorinated intermediates and chiral centers.Electrophilic Fluorination:

Electrophilic fluorination of intermediates such as benzyl derivatives or thioesters allows the introduction of fluorine at specific aromatic positions with controlled regioselectivity.Chiral Resolution and Enantiopure Product Formation:

Utilizing chiral starting materials like benzyl L-aspartate and benzyl D-aspartate, the synthesis proceeds through enantioselective steps to yield both enantiomers of the fluorinated amino alcohol with overall yields up to 34%.Reaction Conditions:

Key steps are carried out at low temperatures (e.g., −20 °C to 0 °C) in solvents such as dichloromethane or chloroform to optimize yield and selectivity. Use of reagents like diethylaminosulfur trifluoride (DAST) facilitates fluorination.

Process Optimization and Scale-Up

Solvent and Base Selection:

Organic solvents such as tetrahydrofuran, 2-methyltetrahydrofuran, dimethylformamide, acetonitrile, and toluene have been employed in various steps, with bases like cesium carbonate or potassium carbonate to promote reactions at mild temperatures (20–40 °C).Crystallization and Purification:

Crystallization from solvent mixtures like methyl tert-butyl ether and n-heptane is used to isolate pure intermediates and final products, enhancing the purity and enantiomeric excess.

Data Tables Summarizing Key Preparation Parameters

Research Outcomes and Analytical Characterization

Yields and Purity:

The enantioselective synthetic routes yield up to 34% overall, which is considered efficient for multi-step fluorinated amino alcohol syntheses. The classical reduction route provides about 70% yield for the aniline intermediate.Stereochemical Integrity:

Use of chiral starting materials and mild reaction conditions preserves stereochemistry, confirmed by chiral HPLC and NMR analysis in reported studies.Challenges:

Overdecarboxylation and side reactions during fluorination were noted, requiring careful control of reaction conditions.Analytical Data: Proton NMR, mass spectrometry, and chromatography data confirm the structure and purity of intermediates and final products. For example, 1H NMR signals corresponding to aromatic protons and methyl groups, and mass spectra showing molecular ion peaks consistent with the target compound, were reported.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its therapeutic potential in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine and methyl substituents influence the compound’s lipophilicity and binding affinity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects :

- Fluorine (3-position): The electron-withdrawing nature of fluorine can enhance binding interactions with aromatic residues in target proteins, as seen in collagenase inhibitors ().

Physicochemical Properties

- Lipophilicity: The difluoro analog (C₈H₈F₂NO) likely has a higher logP than the target compound due to reduced polarity, whereas the methoxy derivative (C₉H₁₁FNO₂) may exhibit lower logP due to increased hydrogen-bonding capacity .

- Solubility: The propanol analog (C₁₀H₁₄FNO) could have reduced aqueous solubility compared to ethanolamine derivatives due to its longer alkyl chain .

Biologische Aktivität

(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol, a chiral compound with the molecular formula C9H12FNO, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an amino group and a hydroxyl group attached to a phenyl ring that includes a fluorine atom and a methyl group. This specific substitution pattern contributes to its chemical reactivity and biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , modulating biochemical pathways critical for cellular functions. The presence of hydrogen bond donors (amino and hydroxyl groups) facilitates binding to biological targets, which is crucial for its pharmacological effects .

Antimicrobial Activity

Research indicates that (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, it demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 0.0195 mg/mL, as well as activity against Bacillus mycoides and Candida albicans .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting microtubule assembly and influencing cell cycle progression. In vitro studies on breast cancer cells (MDA-MB-231) revealed that (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol could enhance caspase-3 activity, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various derivatives of amino alcohols, including (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol, revealing that structural modifications significantly influenced their antimicrobial potency. The compound was found to be particularly effective against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In a series of experiments assessing the effects on tumor cells, (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol was shown to inhibit cell proliferation at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol | Structure | Fluorine enhances lipophilicity | Antimicrobial, anticancer |

| 2-Amino-1-(3-fluoro-4-methylphenyl)ethanol | Structure | Different fluorine position affects activity | Moderate antimicrobial |

| 2-Amino-1-(2-chloro-5-methylphenyl)ethanol | Structure | Chlorine substitution alters reactivity | Limited biological data |

Q & A

Q. Key Variables :

- Temperature control (<50°C) prevents racemization.

- Catalyst loading (5–10 mol%) optimizes enantioselectivity.

- Solvent polarity (methanol vs. THF) affects reaction kinetics.

Basic: How is the stereochemical configuration of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (as in and ) provides definitive confirmation of absolute configuration. Crystals are grown via slow evaporation of ethanol/water mixtures .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT methods) to validate the (S)-configuration .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals for enantiomeric differentiation .

Advanced: How do structural modifications (e.g., fluorine position, methyl group) impact the compound’s biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Fluorine Substitution : The 3-fluoro group enhances metabolic stability by resisting oxidative degradation (). Comparative assays with 2-fluoro or 4-fluoro analogs show reduced cytotoxicity in HepG2 cells .

- Methyl Group : The 5-methyl group increases lipophilicity (logP ~1.8), improving blood-brain barrier penetration in rodent models (, Ref. [14]).

Q. Experimental Design :

- Synthesize analogs with varying substituents.

- Test in vitro (e.g., IC₅₀ in cancer cell lines) and in vivo (pharmacokinetics in mice).

- Use molecular docking to predict binding affinity to targets (e.g., dopamine receptors) .

Advanced: What analytical methods are critical for assessing purity and stability of this compound under storage?

Methodological Answer:

- HPLC-MS : Quantify impurities (e.g., diastereomers, oxidation byproducts) using a C18 column (acetonitrile/0.1% formic acid gradient). Detection limit: 0.1% .

- Stability Studies :

Q. Resolution Strategy :

- Replicate studies under standardized conditions (e.g., NIH/3T3 fibroblasts, 37°C, 5% CO₂).

- Cross-validate with independent techniques (e.g., SPR for binding affinity vs. radioligand assays) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.